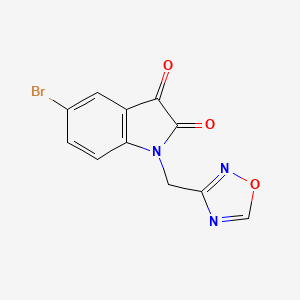

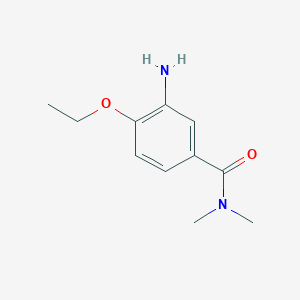

4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Descripción general

Descripción

4-(4-Fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine, also known as 4-FPMP, is a compound belonging to the class of pyrazolamines. It has an interesting range of properties and can be used for a variety of scientific research applications. This article will provide a brief overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Anti-Fibrosis Activity

Researchers have synthesized novel pyrimidine derivatives, including compounds related to 4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine , to evaluate their anti-fibrotic activities . These compounds were tested against immortalized rat hepatic stellate cells (HSC-T6), with some showing promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .

Antibacterial Properties

A study explored the antibacterial activity of a complex derived from a similar compound, focusing on its efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The research highlighted the potential of such compounds in developing new antibacterial agents, which could be crucial in the fight against antibiotic-resistant strains.

Synthesis of Heterocyclic Compounds

The pyrazole and pyrimidine moieties of the compound are integral in medicinal chemistry for constructing libraries of novel heterocyclic compounds with potential biological activities . These structures are pivotal in the design of drugs due to their diverse pharmacological properties.

Catalysis and Enzymatic Reactions

Compounds with a pyridinyl moiety, similar to the one , have been used in catalytic and enzymatic reactions. Their flexible coordination geometry allows for the formation of various architectures with different properties, which can be essential in catalysis .

Biological Modeling Applications

The structural complexity and versatility of compounds like 4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine make them suitable for biological modeling. They can mimic certain biological processes, aiding in the understanding of complex biological systems .

Pharmaceutical Drug Design

The compound’s structure is conducive to the design of privileged structures in pharmaceutical drug development. Its pharmacophore can be modified to enhance drug-receptor interactions, leading to more effective medications .

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-2-methyl-5-pyridin-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4/c1-20-15(17)13(10-5-7-11(16)8-6-10)14(19-20)12-4-2-3-9-18-12/h2-9H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBWPFAVHCZKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=N2)C3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1372574.png)

![7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1372585.png)

![5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide](/img/structure/B1372588.png)